2-(3,4,5-Trimethoxyphenyl)propan-2-amine
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Overview
Description
2-(3,4,5-Trimethoxyphenyl)propan-2-amine is an organic compound belonging to the class of amphetamines and derivatives. This compound is characterized by the presence of a trimethoxyphenyl group attached to a propan-2-amine backbone.
Preparation Methods
The synthesis of 2-(3,4,5-Trimethoxyphenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with nitroethane to form 3,4,5-trimethoxyphenyl-2-nitropropene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
2-(3,4,5-Trimethoxyphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and is used in studies related to reaction mechanisms and organic synthesis.
Biology: The compound has been investigated for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders and as a psychoactive agent.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)propan-2-amine involves its interaction with neurotransmitter receptors in the brain. It acts as an agonist at serotonin receptors, particularly the 5HT2A receptor, and also exhibits dopamine receptor agonism. This dual activity likely underlies its psychoactive effects, including alterations in mood, perception, and cognition .
Comparison with Similar Compounds
2-(3,4,5-Trimethoxyphenyl)propan-2-amine can be compared with other similar compounds, such as:
3,4,5-Trimethoxyamphetamine: This compound shares a similar structure but differs in its pharmacological profile and potency.
2,4,5-Trimethoxyphenethylamine: Another positional isomer with distinct psychoactive properties.
Mescaline: A naturally occurring compound with a similar trimethoxyphenyl group, known for its hallucinogenic effects.
The uniqueness of this compound lies in its specific substitution pattern and its resulting pharmacological effects, which distinguish it from other related compounds.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO3/c1-12(2,13)8-6-9(14-3)11(16-5)10(7-8)15-4/h6-7H,13H2,1-5H3 |
InChI Key |
ONHHSUFCEHFVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)OC)OC)OC)N |
Origin of Product |
United States |
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